molecular formula C26H22N4OS2 B323726 3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA

3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA

Cat. No.: B323726
M. Wt: 470.6 g/mol
InChI Key: BAKSMWRYNJWFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea is a complex organic compound with the molecular formula C26H22N4OS2 and a molecular weight of 470.6 g/mol. This compound is known for its unique chemical structure, which includes both phenyl and thiourea groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea typically involves the reaction of aniline derivatives with isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25°C to 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea: shares similarities with other thiourea derivatives, such as:

Uniqueness

What sets N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea apart from these similar compounds is its unique combination of phenyl and thiourea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22N4OS2

Molecular Weight

470.6 g/mol

IUPAC Name

1-phenyl-3-[4-[4-(phenylcarbamothioylamino)phenoxy]phenyl]thiourea

InChI

InChI=1S/C26H22N4OS2/c32-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)30-26(33)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,32)(H2,28,30,33)

InChI Key

BAKSMWRYNJWFMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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